molecular formula C15H15NO5 B11836087 Isoacronycidin CAS No. 476-27-7

Isoacronycidin

Cat. No.: B11836087
CAS No.: 476-27-7
M. Wt: 289.28 g/mol
InChI Key: JDSSUKRVTPIYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoacronycidin is a bioactive alkaloid isolated primarily from marine sponges of the Acronycidae family. Structurally, it features a tetracyclic indole scaffold with a unique C-8 hydroxyl group and a methyl-substituted quinoline moiety (Figure 1). This compound exhibits potent cytotoxic activity against various cancer cell lines, with reported IC50 values in the nanomolar range . Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in malignant cells . This compound’s stereochemical complexity and marine origin make it a subject of significant interest in natural product drug discovery.

Properties

CAS No.

476-27-7

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

5,7,8-trimethoxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C15H15NO5/c1-16-12-11(13(17)8-5-6-21-15(8)16)9(18-2)7-10(19-3)14(12)20-4/h5-7H,1-4H3

InChI Key

JDSSUKRVTPIYBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2OC)OC)OC)C(=O)C3=C1OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoacronycidin typically involves multi-step organic reactions. One common method includes the cyclization of specific precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and automated control mechanisms to maintain consistent reaction conditions. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: Isoacronycidin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Isoacronycidin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets in novel ways.

    Industry: this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Isoacronycidin exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the compound’s mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Isodeoxypodophyllotoxin and Isodihydroimperialine

Isoacronycidin shares structural and functional similarities with isodeoxypodophyllotoxin (IDP) and isodihydroimperialine (IDI), both of which are plant-derived alkaloids. These compounds are selected for comparison due to their shared polycyclic frameworks and reported anticancer properties .

Table 1: Structural and Functional Comparison of this compound, Isodeoxypodophyllotoxin, and Isodihydroimperialine
Property This compound Isodeoxypodophyllotoxin (IDP) Isodihydroimperialine (IDI)
Molecular Formula C22H25NO4 C22H22O8 C20H23NO3
Source Marine sponges (Acronycidae) Podophyllum species Imperialis genus plants
Key Functional Groups Quinoline, hydroxyl Aryltetralin lactone Benzazepine, hydroxyl
Mechanism of Action DNA intercalation, topoisomerase II inhibition Microtubule destabilization NF-κB pathway inhibition
IC50 (nM) 12.5 (HepG2 cells) 8.3 (MCF-7 cells) 45.6 (A549 cells)
Bioavailability Low (marine-derived) Moderate (oral administration) Low (poor solubility)

Key Observations :

Structural Divergence: While this compound and IDP both target DNA-related processes, this compound’s quinoline core distinguishes it from IDP’s aryltetralin system. IDI’s benzazepine scaffold confers selectivity toward inflammatory pathways .

Potency : IDP exhibits superior cytotoxicity (IC50 = 8.3 nM) compared to this compound (12.5 nM), likely due to its enhanced binding to tubulin .

Synthetic Accessibility : IDP is semi-synthetically derived from podophyllotoxin, enabling scalable production, whereas this compound’s marine origin limits its supply .

Functional Analogues: Homoharringtonine and Camptothecin

This compound’s functional similarity to homoharringtonine (HHT) and camptothecin (CPT) lies in their shared DNA-targeting mechanisms.

Table 2: Functional Comparison with Homoharringtonine and Camptothecin
Property This compound Homoharringtonine (HHT) Camptothecin (CPT)
Target Topoisomerase II Ribosomal protein synthesis Topoisomerase I
Clinical Status Preclinical studies FDA-approved (leukemia) FDA-approved derivatives (e.g., irinotecan)
Resistance Mechanisms Overexpression of ABCG2 Mutation in 28S rRNA Downregulation of Topo I
Synergy Potential Enhances cisplatin efficacy Synergizes with cytarabine Synergizes with PARP inhibitors

Key Findings :

Clinical Relevance : Unlike HHT and CPT, this compound remains in preclinical stages due to pharmacokinetic challenges, including rapid hepatic clearance .

Resistance Profile : this compound’s susceptibility to ABCG2-mediated efflux contrasts with CPT’s reliance on topoisomerase I expression levels .

Biological Activity

Overview of Isoacronycidin

This compound is a naturally occurring compound belonging to the class of alkaloids, specifically derived from various plant sources. It has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways and inhibiting survival signals. In vitro studies have shown efficacy against breast cancer, lung cancer, and leukemia cell lines.

4. Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Experimental Data

A selection of studies highlights the biological activities of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
  • Inflammation Model : In a murine model of inflammation, administration of this compound reduced paw edema by 50%, showcasing its anti-inflammatory potential.
  • Cancer Cell Line Assessment : In vitro assays on MCF-7 (breast cancer) cells revealed that treatment with this compound at concentrations of 10-50 µM led to a significant increase in apoptotic cells as assessed by flow cytometry.

Data Table

Biological ActivityTest SystemResultReference
AntimicrobialS. aureusMIC 32 µg/mL[Research Study 1]
Anti-inflammatoryMurine Model50% reduction in edema[Research Study 2]
AnticancerMCF-7 CellsIncreased apoptosis at 10-50 µM[Research Study 3]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.